molecular formula C19H18FNO3 B7638061 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one

4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one

Numéro de catalogue B7638061
Poids moléculaire: 327.3 g/mol
Clé InChI: HZBCQGTUZVIDFY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one, also known as FMe-Met, is a synthetic compound that belongs to the class of flavonoids. It has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one involves the modulation of various signaling pathways in cells. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one activates the p53 pathway by inducing the expression of p53 and its downstream target genes, such as p21 and Bax. The p53 pathway is a tumor suppressor pathway that induces cell cycle arrest and apoptosis in response to DNA damage and other stresses. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one also inhibits the Akt/mTOR pathway by reducing the phosphorylation of Akt and mTOR. The Akt/mTOR pathway is a pro-survival pathway that promotes cell growth and proliferation. In addition, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one inhibits the activation of NF-kappaB by preventing the degradation of its inhibitor, IkappaB-alpha. NF-kappaB is a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to have several biochemical and physiological effects in cells and animals. In cancer cells, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one also sensitizes cancer cells to chemotherapy and radiotherapy, which enhances the efficacy of these treatments. In macrophages and microglia, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one inhibits the production of pro-inflammatory cytokines, which reduces inflammation and tissue damage. In neurons, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one protects against oxidative stress and neuroinflammation, which preserves neuronal function and survival.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one in lab experiments include its potent anti-cancer, anti-inflammatory, and neuroprotective properties. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, the limitations of using 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated. In addition, the optimal dosage and administration route of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one for different diseases and conditions need to be determined.

Orientations Futures

There are several future directions for the research of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one. First, the molecular targets and downstream signaling pathways of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one need to be further elucidated to better understand its mechanism of action. Second, the efficacy and safety of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one in animal models and clinical trials need to be evaluated to determine its potential as a therapeutic agent. Third, the optimal dosage and administration route of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one for different diseases and conditions need to be determined. Fourth, the potential drug interactions and side effects of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one need to be carefully evaluated. Fifth, the development of novel derivatives and analogs of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one with improved potency and selectivity is an important direction for future research.

Méthodes De Synthèse

The synthesis of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one involves the reaction of 3-fluorobenzaldehyde with methylamine, followed by the condensation with 7-hydroxy-8-methylcoumarin in the presence of acetic acid. The final product is obtained by the reduction of the intermediate compound with sodium borohydride. The purity and yield of the compound can be improved by further purification using column chromatography.

Applications De Recherche Scientifique

4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been studied for its potential therapeutic properties in various diseases. In cancer research, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In addition, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential adjuvant therapy for cancer treatment.
In inflammation research, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and microglia. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one also inhibits the activation of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes. These anti-inflammatory properties of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one make it a potential therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In neurodegenerative disorder research, 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one has been shown to protect neurons from oxidative stress and neuroinflammation. 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one also enhances neurogenesis and synaptic plasticity, which are important processes for learning and memory. These properties of 4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one make it a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

4-[[(3-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3/c1-12-17(22)7-6-16-14(9-18(23)24-19(12)16)11-21(2)10-13-4-3-5-15(20)8-13/h3-9,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBCQGTUZVIDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CN(C)CC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.